

Dorsomorphin dihydrochloride quality control and purity assessment

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Compound of Interest

Compound Name: Dorsomorphin dihydrochloride

Cat. No.: B15602982

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Technical Support Center: Dorsomorphin Dihydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of **Dorsomorphin dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is **Dorsomorphin dihydrochloride** and what are its primary molecular targets?

Dorsomorphin dihydrochloride, also known as Compound C or BML-275, is a potent, cell-permeable, and ATP-competitive small molecule inhibitor.^{[1][2]} It has two primary, well-characterized molecular targets:

- AMP-activated protein kinase (AMPK): It is a potent inhibitor of AMPK with a K_i (inhibition constant) of approximately 109 nM.^{[1][3]}
- Bone Morphogenetic Protein (BMP) type I receptors: It selectively inhibits ALK2, ALK3, and ALK6, which are type I BMP receptors.^{[2][4]} This inhibition blocks the downstream phosphorylation of SMAD1, SMAD5, and SMAD8, key mediators of BMP signaling.^{[4][5]}

Q2: What is the difference between Dorsomorphin and **Dorsomorphin dihydrochloride**?

Dorsomorphin is the freebase form of the compound, while **Dorsomorphin dihydrochloride** is its salt form. The dihydrochloride salt exhibits significantly greater solubility in aqueous solutions, such as water or PBS, compared to the freebase form which is largely insoluble in water and requires organic solvents like DMSO for dissolution.^{[6][7]} When preparing stock solutions of a specific molarity, it is crucial to use the correct molecular weight for the form you are using.

Q3: How should I prepare and store **Dorsomorphin dihydrochloride** stock solutions?

Proper preparation and storage are critical for maintaining the compound's activity and ensuring experimental reproducibility.

- **Reconstitution:** For a 10 mM stock solution, dissolve the appropriate amount of **Dorsomorphin dihydrochloride** powder in a high-quality, anhydrous solvent. While the dihydrochloride form is water-soluble, DMSO is also commonly used.^{[4][7]} Gentle warming to 37°C or ultrasonication can aid in complete dissolution.^[6]
- **Storage of Powder:** The lyophilized powder should be stored at -20°C in a desiccated environment and protected from light.^{[5][6]} Under these conditions, it is stable for up to 24 months.^[4]
- **Storage of Stock Solutions:** Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.^[4] Store these aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to one year).^{[4][6]}

Q4: What are the known off-target effects of Dorsomorphin?

Besides its primary targets (AMPK and BMP receptors), Dorsomorphin has been reported to inhibit other kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).^[8] This can be a confounding factor in studies related to angiogenesis. To mitigate off-target effects, it is recommended to:

- Use the lowest effective concentration determined by a dose-response experiment.^[8]
- Include appropriate controls to assess the impact on known off-target pathways.^[8]

- Consider using more specific BMP inhibitors like DMH1 or LDN-193189 if specificity is a major concern.[\[8\]](#)

Data Summary Tables

Table 1: Chemical and Physical Properties of **Dorsomorphin Dihydrochloride**

Property	Value	Reference(s)
Alternative Names	Compound C, BML-275	[5]
Molecular Formula	C ₂₄ H ₂₅ N ₅ O · 2HCl	[7]
Molecular Weight	472.41 g/mol	[9]
Appearance	Light yellow solid	[5]
Purity (Typical)	≥98% by HPLC	[2]
CAS Number	1219168-18-9	[7]

Table 2: Solubility of **Dorsomorphin Dihydrochloride**

Solvent	Solubility	Reference(s)
Water	~100 mg/mL	[10]
PBS (pH 7.2)	~1 mg/mL	[7]
DMSO	~5 mg/mL (may require warming)	[10]

Table 3: Storage and Stability of **Dorsomorphin Dihydrochloride**

Form	Storage Temperature	Stability	Reference(s)
Lyophilized Powder	-20°C (desiccated)	Up to 24 months	[4]
Stock Solution in DMSO	-20°C	Up to 3 months	[4][6]
Stock Solution in DMSO	-80°C	Up to 1 year	[4]
Aqueous Solution	Room Temperature	Not recommended for more than one day	[7]

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect in cell-based assays.

- Question: I am not seeing the expected inhibition of my target pathway (e.g., decreased phosphorylation of SMAD1/5/8 or ACC). What could be the reason?
- Answer: Several factors could contribute to this issue:
 - Compound Degradation: Dorsomorphin, particularly in solution, can degrade over time.[4] Always use a fresh aliquot of your stock solution for each experiment. If the stock is old, prepare a fresh one from lyophilized powder.
 - Suboptimal Concentration: The effective concentration of Dorsomorphin is highly cell-type and context-dependent.[4] Perform a dose-response experiment (e.g., 0.5 - 20 μ M) to determine the optimal concentration for your specific experimental setup.
 - Incorrect Incubation Time: The time required to observe an effect can vary. Some effects are visible within 30 minutes, while others may require 18 hours or longer.[4] A time-course experiment is recommended to identify the optimal treatment duration.
 - Low Basal Activity of Target Pathway: If the basal activity of the AMPK or BMP pathway in your cells is very low, it may be difficult to detect a further decrease upon inhibition. Consider using a known agonist to stimulate the pathway as a positive control.

- Solubility Issues: Even with the dihydrochloride salt, ensure the compound is fully dissolved in your culture medium. Precipitates can lead to inaccurate concentrations.

Issue 2: Precipitate forms when diluting the stock solution in cell culture media.

- Question: I observed a precipitate after adding my Dorsomorphin stock solution to the cell culture medium. How can I prevent this?
- Answer: This is a common issue related to the compound's solubility limits in aqueous solutions.
 - Pre-warm the media: Adding the stock solution to pre-warmed (37°C) media can help maintain solubility.[\[6\]](#)
 - Ensure DMSO concentration is low: Keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced precipitation and cell toxicity.
 - Use the dihydrochloride salt: If you are using the freebase form, switching to the more water-soluble dihydrochloride salt can resolve this issue.[\[4\]](#)
 - Filter the final medium: After dilution, you can filter the medium through a 0.22 µm sterile filter to remove any micro-precipitates before adding it to the cells.[\[6\]](#)

Issue 3: Suspected off-target effects are confounding the experimental results.

- Question: How can I confirm that the observed phenotype is due to the inhibition of my target pathway and not an off-target effect?
- Answer: It is crucial to validate the specificity of Dorsomorphin's action in your experimental system.
 - Perform Rescue Experiments: If possible, overexpressing a constitutively active form of your target (e.g., a constitutively active ALK receptor) should rescue the phenotype induced by Dorsomorphin.
 - Use Alternative Inhibitors: Compare the effects of Dorsomorphin with those of a more specific inhibitor for your pathway of interest (e.g., DMH1 for the BMP pathway).[\[8\]](#)

- **Employ Genetic Approaches:** Use techniques like siRNA or CRISPR/Cas9 to specifically knock down your target protein. The resulting phenotype should mimic the effect of Dorsomorphin if the compound is acting on-target.[8]
- **Monitor Off-Target Pathways:** Directly assess the activity of known off-target pathways. For example, you can perform a western blot for phosphorylated VEGFR2 to check for off-target inhibition of VEGF signaling.[8]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a **Dorsomorphin dihydrochloride** sample.

- **Sample Preparation:** Prepare a 1 mg/mL solution of **Dorsomorphin dihydrochloride** in a suitable solvent (e.g., a mixture of water and acetonitrile).
- **HPLC System and Column:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in water.
 - **Mobile Phase B:** 0.1% TFA in acetonitrile.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection Wavelength:** 254 nm.
- **Gradient Elution:**
 - Start with a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
 - Hold at 90% Mobile Phase B for 5 minutes.
 - Return to 10% Mobile Phase B over 1 minute and equilibrate for 4 minutes before the next injection.

- **Data Analysis:** The purity is calculated by dividing the peak area of the main compound by the total area of all peaks detected in the chromatogram. A purity of >98% is generally expected.

Protocol 2: Identity Confirmation by LC-MS

This protocol is for confirming the molecular weight of **Dorsomorphin dihydrochloride**.

- **Sample Preparation:** Prepare a 10 µg/mL solution of **Dorsomorphin dihydrochloride** in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
- **LC-MS System:**
 - Use a similar HPLC setup as described in Protocol 1, but with a shorter run time.
 - The eluent from the HPLC is directed to a mass spectrometer.
- **Mass Spectrometry Parameters:**
 - **Ionization Mode:** Electrospray Ionization (ESI) in positive mode.
 - **Scan Range:** m/z 100-600.
- **Data Analysis:** Look for the protonated molecular ion $[M+H]^+$ corresponding to the freebase form of Dorsomorphin ($C_{24}H_{25}N_5O$), which has a theoretical monoisotopic mass of 399.206. The expected m/z value would be approximately 400.21.

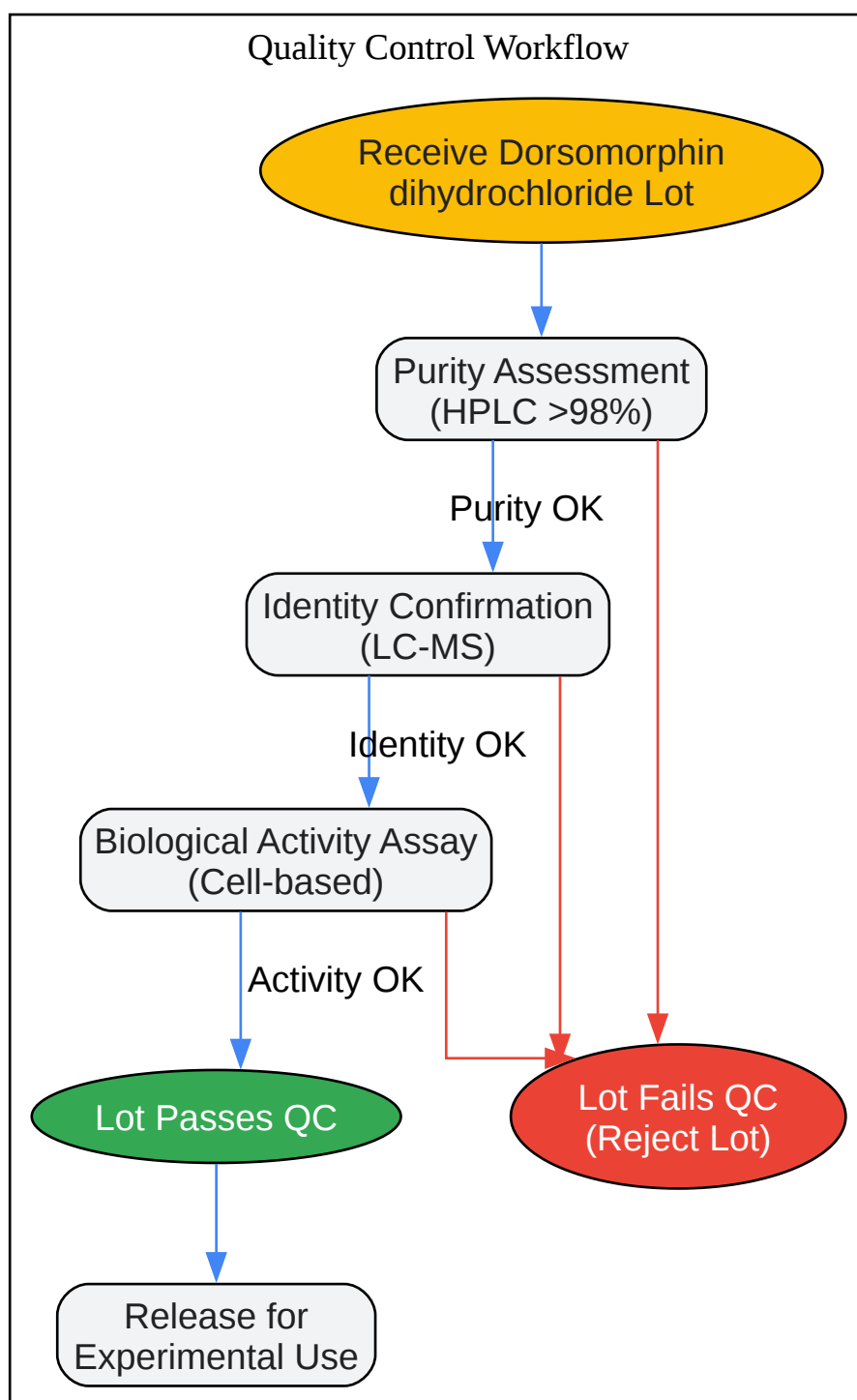
Protocol 3: Biological Activity Assay - Inhibition of BMP-induced SMAD Phosphorylation

This protocol validates the biological activity of **Dorsomorphin dihydrochloride** by measuring its ability to inhibit BMP signaling in a cell-based assay.

- **Cell Culture:** Plate a BMP-responsive cell line (e.g., C2C12 myoblasts) in a 6-well plate and allow them to reach 70-80% confluency.
- **Pre-treatment with Dorsomorphin:** Pre-incubate the cells with varying concentrations of **Dorsomorphin dihydrochloride** (e.g., 0, 1, 5, 10 µM) in serum-free medium for 1-2 hours.

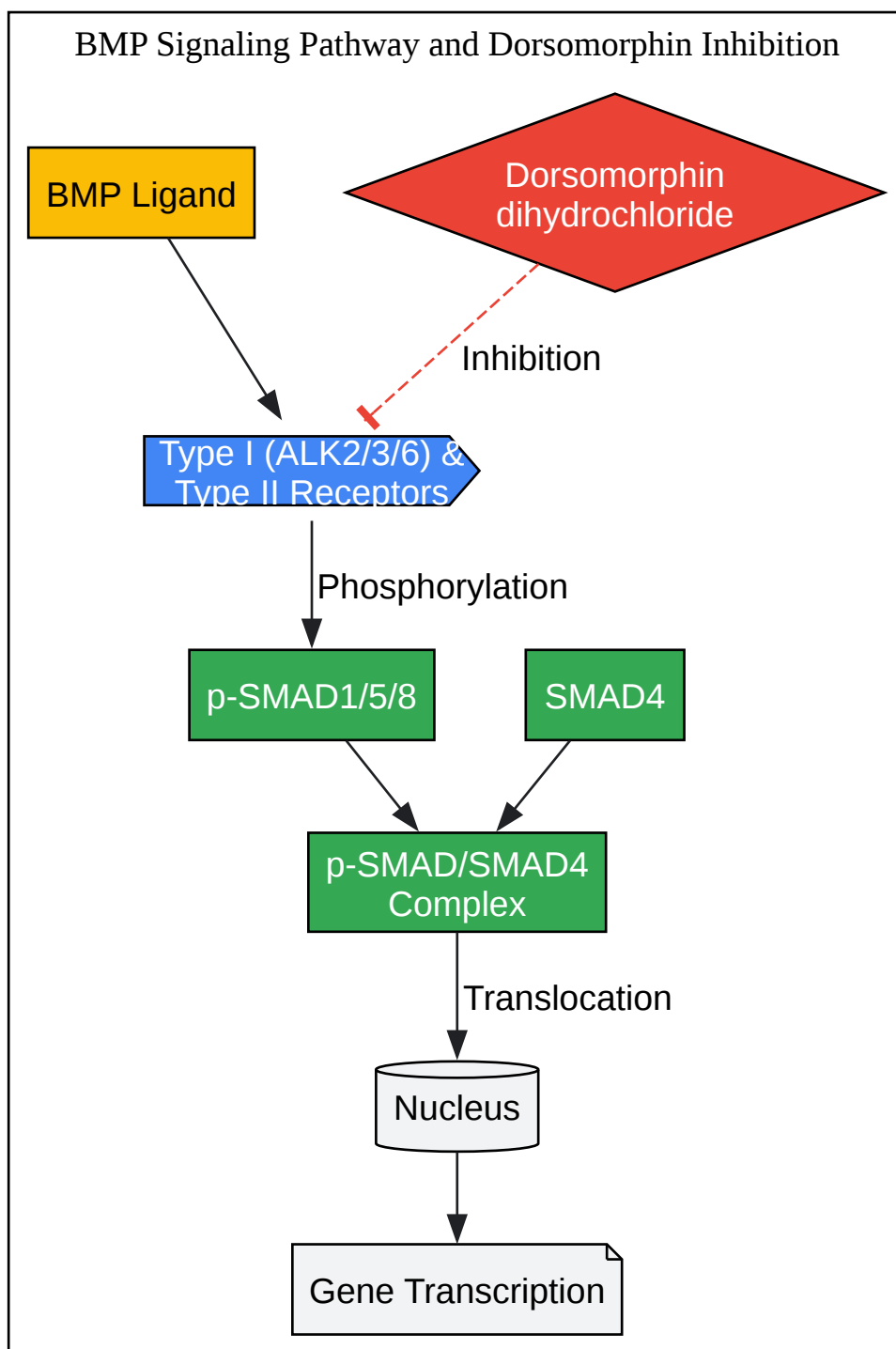
- **BMP Stimulation:** Add a BMP ligand (e.g., 50 ng/mL BMP4) to the wells and incubate for 30-60 minutes.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Western Blot Analysis:**
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against phospho-SMAD1/5/8 and total SMAD1 (as a loading control).
 - Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- **Data Analysis:** A dose-dependent decrease in the ratio of phospho-SMAD1/5/8 to total SMAD1 indicates the inhibitory activity of the **Dorsomorphin dihydrochloride**.

Visualizations



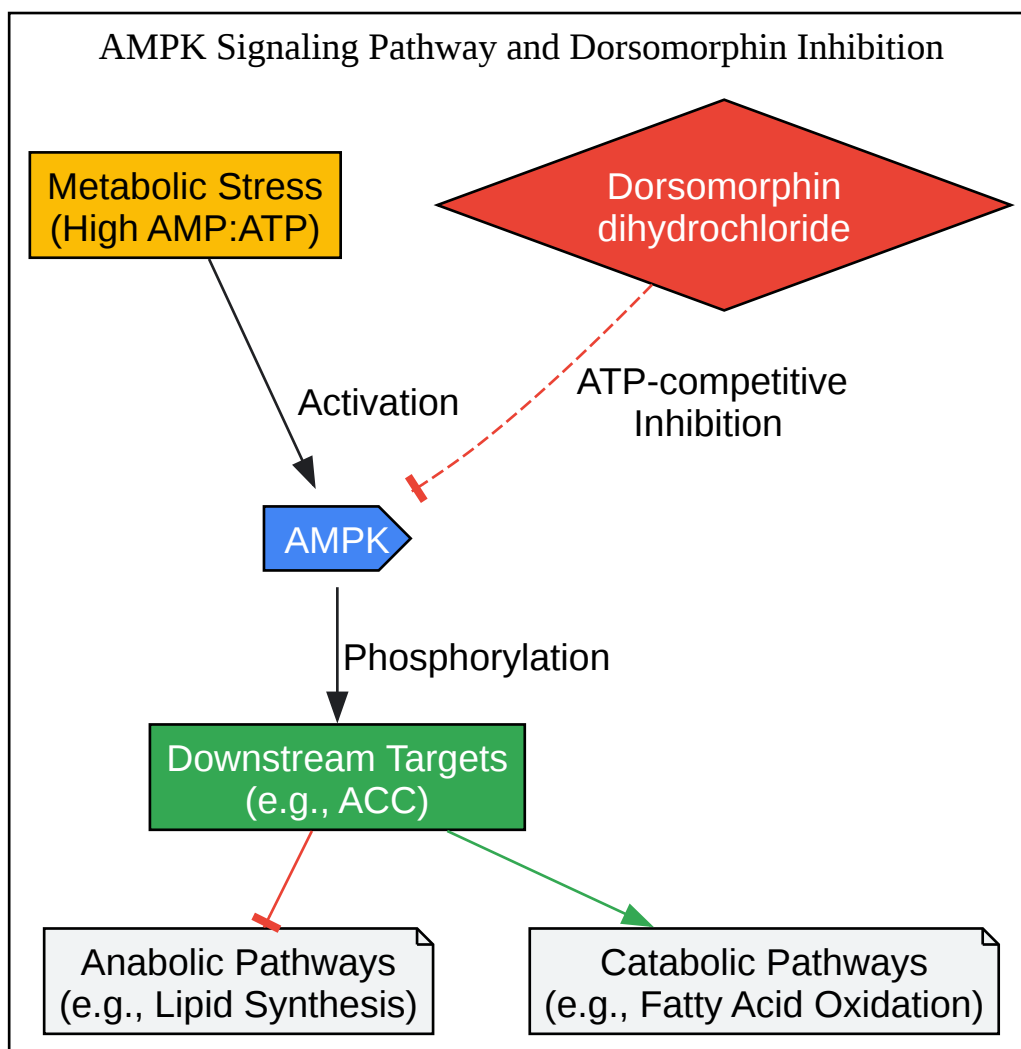
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Caption: A typical quality control workflow for **Dorsomorphin dihydrochloride**.



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Caption: Inhibition of the BMP signaling pathway by Dorsomorphin.



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Caption: Inhibition of the AMPK signaling pathway by Dorsomorphin.

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